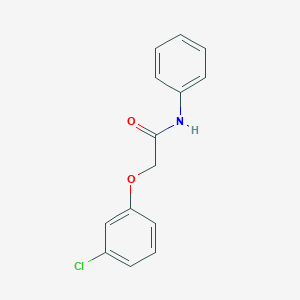

2-(3-chlorophenoxy)-N-phenylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenoxy)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c15-11-5-4-8-13(9-11)18-10-14(17)16-12-6-2-1-3-7-12/h1-9H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKOPZJMZVQMGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)COC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50309494 | |

| Record name | 2-(3-chlorophenoxy)-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50309494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18705-06-1 | |

| Record name | NSC212144 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-chlorophenoxy)-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50309494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Phenoxyacetamides

Synthesis of Novel Analogs and Derivatives of 2-(3-chlorophenoxy)-N-phenylacetamide

To explore structure-activity relationships, novel analogs of the parent compound are synthesized by modifying its peripheral structures. These modifications typically target the N-aryl ring or the phenoxy moiety.

Modification of the Phenyl Substituent (N-aryl variations)

A common derivatization strategy involves replacing the N-phenyl group with other substituted aryl or non-aryl groups. This is readily achieved by using different primary amines or anilines in the amide bond formation step. A wide range of substituted anilines can be coupled with a phenoxyacetic acid intermediate to generate a library of N-aryl analogs. ptfarm.pl For example, anilines bearing electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., chloro, nitro, trifluoromethyl) have been successfully incorporated. ptfarm.plnih.gov This approach allows for systematic variation of the electronic and steric properties of the N-substituent.

Below is a table of representative N-substituted analogs synthesized from a 2-(4-formylphenoxy)acetic acid precursor, demonstrating the versatility of this approach.

Table 1: Examples of N-Substituted Phenoxyacetamide Derivatives

| Derivative Name | N-Substituent | Yield (%) | Reference |

|---|---|---|---|

| 2-(4-formylphenoxy)-N-phenylacetamide | Phenyl | - | ptfarm.pl |

| N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide | 4-chlorophenyl | - | ptfarm.pl |

| 2-(4-formylphenoxy)-N-(4-methylphenyl)acetamide | 4-methylphenyl | - | ptfarm.pl |

| N-(4-chloro-3-fluorophenyl)-2-(4-formylphenoxy)acetamide | 4-chloro-3-fluorophenyl | - | ptfarm.pl |

| 2-(4-formylphenoxy)-N-(4-nitrophenyl)acetamide | 4-nitrophenyl | - | ptfarm.pl |

| N-cyclohexyl-2-(4-formylphenoxy)acetamide | Cyclohexyl | - | ptfarm.pl |

Alterations to the Phenoxy Moiety (e.g., halogen position, additional substituents)

Modifying the phenoxy ring is another key strategy for creating analogs. This is typically accomplished by starting the Williamson ether synthesis with a different substituted phenol (B47542). nih.govnih.gov By choosing phenols with varying substitution patterns, a diverse range of derivatives can be accessed. For example, analogs with the chlorine atom at the ortho- or para-position, or with multiple halogen substituents like 2,4-dichloro, can be synthesized. nih.gov Furthermore, other substituents such as methyl, nitro, or methoxy (B1213986) groups can be introduced onto the phenoxy ring to probe their effects. nih.govnih.gov

The following table presents examples of phenoxyacetamide derivatives where the substitution on the phenoxy ring has been altered.

Table 2: Examples of Phenoxy-Substituted Acetamide (B32628) Derivatives

| Phenoxy Moiety | Full Compound Name | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 2,4-dichlorophenoxy | N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(2,4-dichlorophenoxy)acetamide | 60% | 177.7-179.1 | tandfonline.com |

| 2-methyl-4-chlorophenoxy | N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(2-methyl-4-chlorophenoxy)acetamide | 71% | 160.0-161.1 | tandfonline.com |

| 4-nitrophenoxy | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | - | - | nih.gov |

| 4-methoxyphenoxy | 2-(4-methoxyphenoxy)acetamide | - | - | nih.gov |

Diversification at the Acetamide Methylene (B1212753) Bridge

The methylene bridge (-CH2-) in the phenoxyacetamide scaffold, while seemingly simple, represents a key position for introducing structural diversity. Modification at this site can significantly influence the molecule's conformational properties and biological interactions. While direct functionalization of the C-H bonds of the methylene bridge in this compound is challenging, analogous strategies from other complex molecular systems suggest potential pathways.

One conceptual approach involves nitration. For instance, a method for the mononitration of a calix nih.govarene methylene bridge has been developed using tert-butyl nitrite. researchgate.net This process was optimized by exploring variables such as solvent, temperature, and reagent dosage. researchgate.net Such a transformation introduces a nitro group, which can then serve as a handle for further chemical modifications, including reduction to an amino group, allowing for the attachment of new substituents. Applying this logic to phenoxyacetamides, a hypothetical nitration of the methylene bridge would create an α-nitro-phenoxyacetamide derivative, opening avenues for novel analogues. The electron-withdrawing nature of substituents on the aromatic rings could influence the reactivity of the methylene bridge, a factor that would require careful consideration in any synthetic design. researchgate.net

Table 1: Potential Strategies for Methylene Bridge Diversification

| Modification Strategy | Required Reagents/Conditions | Resulting Intermediate | Potential for Further Derivatization |

|---|---|---|---|

| Nitration | tert-Butyl Nitrite | α-Nitro-phenoxyacetamide | Reduction to amine, subsequent acylation, alkylation, etc. |

| Halogenation | N-Halosuccinimide, Radical Initiator | α-Halo-phenoxyacetamide | Nucleophilic substitution with various nucleophiles. |

| Alkylation/Arylation | Strong Base (e.g., LDA), Alkyl/Aryl Halide | α-Substituted-phenoxyacetamide | Introduction of alkyl or aryl groups, creating a stereocenter. |

Advanced Synthetic Techniques for Library Generation

The need to explore vast chemical space for drug discovery and materials science has driven the development of high-throughput synthetic methods. spirochem.com Phenoxyacetamide libraries are amenable to these techniques, allowing for the rapid generation of thousands of distinct molecules for screening. mt.com

Parallel Synthesis and Combinatorial Chemistry Approaches

Parallel synthesis and combinatorial chemistry are powerful strategies for accelerating the discovery of new lead compounds. mt.com Parallel synthesis involves conducting multiple, separate reactions simultaneously, often in multi-well plates, to produce a library of individual, purified compounds. bioduro.comyoutube.com This method allows for systematic variation of building blocks, such as different phenols or anilines, in the synthesis of phenoxyacetamide analogues.

Combinatorial chemistry, in contrast, often employs a "split-and-mix" or "split-and-pool" strategy to create vast libraries of compounds, which may be screened as mixtures. ijpsonline.comuniroma1.it In this approach, a solid support (like resin beads) is divided into portions, each is reacted with a different building block, and then all portions are recombined. uniroma1.it This cycle is repeated, leading to an exponential increase in the number of unique compounds, with each bead theoretically holding a single chemical entity. nih.gov

A cutting-edge application of these principles is seen in DNA-Encoded Library (DEL) technology. Research has demonstrated the use of N-phenoxyacetamide scaffolds in on-DNA synthesis, where the phenoxyacetamide moiety facilitates chemical transformations on molecules attached to a DNA barcode. researchgate.net This enables the creation and screening of immense libraries, leveraging the power of DNA for encoding and identification. nih.govresearchgate.net

Table 2: Comparison of Library Synthesis Techniques

| Technique | Principle | Typical Library Size | Product Format | Key Advantage |

|---|---|---|---|---|

| Parallel Synthesis | Simultaneous but spatially separate reactions. bioduro.com | 10s to 1,000s | Discrete, purified compounds. imperial.ac.uk | Unambiguous structure-activity relationship (SAR) data. |

| Split-and-Mix Combinatorial Synthesis | Dividing and recombining solid supports for sequential reactions. uniroma1.it | 1,000s to millions | Mixtures or one-bead-one-compound formats. nih.gov | Rapid generation of enormous chemical diversity. ijpsonline.com |

| DNA-Encoded Library (DEL) Synthesis | Compounds are synthesized while attached to a unique DNA barcode for identification. researchgate.net | Billions | Mixtures of DNA-tagged compounds. | Access to unparalleled library size and screening efficiency. |

Flow Chemistry Applications in Phenoxyacetamide Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. youtube.comyoutube.com These benefits include superior control over reaction parameters like temperature and mixing, enhanced safety when dealing with hazardous reagents, and seamless scalability from milligrams to kilograms. youtube.com

The synthesis of phenoxyacetamides can be readily adapted to a two-step continuous flow process:

Williamson Ether Synthesis: A stream of a substituted phenol (e.g., 3-chlorophenol) and a base is mixed with a stream of an α-haloacetamide precursor. This mixture flows through a heated reactor coil to form the phenoxyacetate (B1228835) intermediate.

Amidation: The output from the first step is then combined with a stream containing an amine (e.g., aniline) and a coupling agent, passing through a second reactor to form the final this compound product.

This modular approach allows for rapid optimization and the generation of compound libraries by systematically changing the input building blocks. nih.gov The use of packed-bed reactors containing immobilized reagents or catalysts can further streamline the process, simplifying purification and enhancing efficiency. youtube.com

Table 3: Advantages of Flow Chemistry for Phenoxyacetamide Synthesis

| Parameter | Benefit in Flow Chemistry | Relevance to Phenoxyacetamide Synthesis |

|---|---|---|

| Safety | Small reactor volume minimizes risk with hazardous reagents or exothermic reactions. youtube.com | Safer handling of reagents like chloroacetyl chloride or strong bases. |

| Temperature & Pressure Control | High surface-to-volume ratio allows for precise temperature control and superheating above solvent boiling points. youtube.com | Faster reaction rates and potentially novel reaction pathways. |

| Scalability | Production is scaled by extending run time, not by increasing reactor size, ensuring reproducibility. youtube.com | Seamless transition from discovery (mg) to production (kg) quantities. |

| Automation & Library Generation | Automated systems can sequentially introduce different starting materials from well plates. nih.gov | Efficient and rapid synthesis of a library of phenoxyacetamide analogues. |

Stereochemical Control and Resolution in Synthetic Routes

For the parent compound this compound, the methylene bridge lacks a stereocenter. However, stereochemistry becomes a critical consideration upon diversification of this bridge, for instance, by introducing a substituent (e.g., alkyl or hydroxyl group), which creates a chiral center. Achieving stereoselective synthesis ensures the production of a single desired stereoisomer, which is crucial as different stereoisomers can have vastly different biological activities. youtube.comwiley.com

Strategies for achieving stereocontrol in the synthesis of α-substituted phenoxyacetamides include:

Substrate Control: Using a chiral starting material, such as a chiral α-hydroxy acid, to set the stereochemistry early in the synthetic sequence.

Chiral Auxiliary Control: Attaching a temporary chiral group (an auxiliary) to the molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed.

Chiral Reagent/Catalyst Control: Employing a chiral catalyst or reagent that interacts with the substrate to favor the formation of one stereoisomer over another. thieme.de This is often the most efficient method.

For example, the stereoselective synthesis of a complex molecule containing an arylacetamide moiety has been achieved through a multi-step sequence where the stereochemistry was carefully controlled at each stage. nih.gov Similarly, stereoselective condensation reactions have been used to produce single isomers of complex heterocyclic systems with high fidelity. nih.gov Should a racemic mixture of a chiral phenoxyacetamide derivative be synthesized, resolution can be achieved through techniques like chiral chromatography or crystallization with a chiral resolving agent.

Table 4: Strategies for Stereochemical Control in Phenoxyacetamide Analogue Synthesis

| Strategy | Description | Example Application |

|---|---|---|

| Chiral Pool Synthesis | Starting with an enantiomerically pure natural product (e.g., an amino acid or lactic acid) that already contains the desired stereocenter. | Using (R)-2-chloropropionic acid instead of chloroacetic acid to react with 3-chlorophenol. |

| Asymmetric Catalysis | Using a chiral catalyst (e.g., a metal-chiral ligand complex) to catalyze a reaction that creates the chiral center. | Asymmetric hydrogenation of an α,β-unsaturated precursor to the phenoxyacetamide. |

| Diastereoselective Reactions | Creating a new stereocenter under the influence of an existing one in the molecule. | Reaction of a chiral phenoxyacetamide enolate with an electrophile. youtube.com |

| Enzymatic Resolution | Using an enzyme (e.g., a lipase) that selectively reacts with one enantiomer in a racemic mixture, allowing for their separation. | Selective hydrolysis of one enantiomer of a racemic phenoxyacetamide ester precursor. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Key Pharmacophoric Features within the 2-(3-chlorophenoxy)-N-phenylacetamide Scaffold

The this compound scaffold possesses several key pharmacophoric features that are essential for its biological interactions. These features include a hydrogen bond donor (the N-H group of the acetamide), a hydrogen bond acceptor (the carbonyl oxygen of the acetamide), an aromatic ring derived from aniline, and a substituted phenoxy group. The spatial arrangement of these features creates a specific three-dimensional pattern that is recognized by biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Profiles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the phenoxyacetamide class of compounds, QSAR models have been developed to predict various biological properties, including herbicidal and antimicrobial activities. mdpi.com

The development of a robust QSAR model begins with the selection of appropriate molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties. For phenoxyacetamide derivatives, commonly used descriptors include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding interactions with polar residues in a binding site.

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, volume, and surface area. They are important for assessing the fit of the molecule within a binding pocket.

Hydrophobic Descriptors: Lipophilicity, often represented by the partition coefficient (log P), is a key descriptor that influences a compound's ability to cross cell membranes and interact with hydrophobic pockets of a target protein.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe aspects like branching and connectivity.

Once a set of descriptors is selected, a mathematical model is built using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. nih.gov The model's validity is then rigorously tested to ensure its predictive power.

The statistical quality and predictive ability of a QSAR model are assessed using several validation techniques. nih.gov

External Validation: The most rigorous test of a QSAR model is its ability to predict the activity of a set of compounds that were not used in the model's development (the test set). The predictive correlation coefficient (R²pred) is calculated for the test set, and a high value (typically > 0.6) indicates that the model has good external predictive power. nih.govresearchgate.net

For phenoxyacetamide derivatives, QSAR studies have successfully developed models with good statistical validation and predictive power for activities such as monoamine oxidase (MAO) inhibition. researchgate.net These models highlight the importance of specific descriptors in determining the biological activity of these compounds. researchgate.net

SAR Studies of Halogen Substitution Effects on Biological Interactions

The presence and position of halogen substituents on the aromatic rings of the this compound scaffold have a profound impact on its biological activity. Halogens can influence the molecule's lipophilicity, electronic properties, and steric profile.

Studies on related phenoxyacetamide derivatives have shown that the introduction of different halogens (e.g., fluorine, bromine) or multiple halogen substitutions can lead to significant changes in biological activity. researchgate.netnih.gov For example, increasing the number of fluorine substituents can enhance binding affinity and biological activity in some cases. smolecule.com The specific effects of halogen substitution are often target-dependent and are a key area of investigation in the SAR of this compound class.

Impact of Aromatic Ring Substituents on Activity Profiles

Beyond halogenation, the introduction of other substituents on either the phenoxy or the N-phenyl ring can dramatically alter the activity profile of this compound analogues. Substituents are generally classified as either electron-donating or electron-withdrawing groups. lumenlearning.comopenstax.org

Electron-Donating Groups (EDGs): Groups like alkyl (e.g., methyl, ethyl) and alkoxy (e.g., methoxy) can increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient regions of a binding site. youtube.com

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) decrease the electron density of the aromatic ring. vanderbilt.edu This can influence the molecule's ability to act as a hydrogen bond donor or acceptor and can also affect its metabolic stability.

The position of these substituents is also crucial. For example, a substituent at the para-position of the N-phenyl ring will have a different steric and electronic influence compared to a substituent at the ortho- or meta-position. SAR studies on various phenoxyacetamide series have demonstrated that a systematic exploration of different substituents at various positions is necessary to optimize biological activity.

Conformational Analysis and Flexibility in Relation to Biological Recognition

The three-dimensional conformation of this compound is a key determinant of its ability to bind to a biological target. The molecule possesses several rotatable bonds, including the C-O bond of the ether linkage and the C-N bond of the amide linkage. The relative orientation of the two aromatic rings and the conformation of the acetamide (B32628) linker are critical for achieving the optimal geometry for binding.

Conformational analysis, often performed using computational methods like molecular mechanics and quantum chemistry calculations, helps to identify the low-energy conformations of the molecule. These preferred conformations are likely to be the ones that are biologically active. The ability of the molecule to adopt a specific conformation to fit into a binding site, often referred to as induced fit, is also an important consideration. Understanding the conformational preferences and flexibility of the this compound scaffold is essential for designing analogues that can effectively interact with their biological targets.

Mechanistic Elucidation and Biological Target Interaction Studies

Identification of Molecular Targets for Phenoxyacetamide Derivatives

Research into the phenoxyacetamide scaffold has identified several distinct molecular targets, ranging from cell-surface receptors to intracellular enzymes and nuclear receptors. This profiling helps to build a comprehensive picture of the compound's pharmacological footprint.

G-protein coupled receptors represent a vast and critical family of transmembrane proteins that mediate a majority of cellular responses to external stimuli. researchgate.netunife.it The functionalization of ligands allows for the probing of GPCR structure and the development of selective agonists or antagonists. nih.gov While the phenoxyacetamide scaffold is a versatile template in medicinal chemistry, detailed studies focusing specifically on the interaction of 2-(3-chlorophenoxy)-N-phenylacetamide or its immediate analogs with GPCRs are not extensively represented in publicly available literature. One document lists a compound containing a 2-cyano-3-chlorophenoxy group, N-[(R)-2-hydroxy-3-(2-cyano-3-chlorophenoxy)propyl]-1,1-dimethyl-2-(2-naphthyl)ethylamine, in the context of GPCRs but does not provide further analysis of its binding or functional activity. nih.gov Therefore, a definitive interaction profile with this major receptor class remains an area for future investigation.

A significant finding in the study of phenoxyacetamide derivatives is their activity as modulators of ion channels, specifically as antagonists of the P2X4 receptor. nih.govnih.gov The P2X4 receptor is an ATP-gated ion channel expressed on various cells, including immune cells like microglia, and is implicated in inflammatory processes and neuropathic pain. nih.govplos.org

High-throughput screening identified the phenoxyacetamide class as potent inhibitors of the P2X4 receptor. A key example from this class is BAY-1797 , a potent and selective P2X4 antagonist. nih.gov This compound demonstrated comparable potency across human, rat, and mouse P2X4 orthologues. nih.gov Structure-activity relationship (SAR) studies have been crucial in identifying the molecular determinants for this antagonism. For instance, the hydroxyl of the chlorophenol moiety in some related antagonists was found to be essential for activity but not for selectivity. nih.gov The development of these antagonists showcases the potential of the phenoxyacetamide scaffold to selectively target specific ion channels.

Below is a table of reported P2X4 antagonists, including the phenoxyacetamide derivative BAY-1797, highlighting their potency.

| Compound | Target | Reported IC₅₀ | Reference |

|---|---|---|---|

| BAY-1797 | Rat/Human P2X4 | 100 nM | nih.gov |

| BAY-1797 | Mouse P2X4 | 200 nM | nih.gov |

| 5-BDBD | Human P2X4 | 0.5 µM | nih.gov |

| NP-1815-PX | P2X4 | ~0.25 µM | nih.gov |

Serine hydrolases constitute one of the largest and most diverse enzyme classes, playing critical roles in processes like metabolism, signaling, and inflammation. biorxiv.orgnih.gov These enzymes, which include lipases, proteases, and esterases, utilize a conserved serine nucleophile in their active site for catalysis. biorxiv.org

Chemical proteomics, particularly activity-based protein profiling (ABPP), has become a key technology for screening and identifying inhibitors for this enzyme superfamily. thermofisher.com This method uses active-site-directed chemical probes, such as those with a fluorophosphonate (FP) warhead, to covalently label active enzymes within a complex proteome. Competitive ABPP, where inhibitors compete with the probe for binding, allows for the determination of inhibitor potency and selectivity across the entire enzyme family. thermofisher.com While specific inhibition data for this compound against serine hydrolases is not prominent, the broader class of phenoxy-containing molecules has been explored. For example, structure-activity relationship studies on N-(phenoxydecyl)phthalimide derivatives revealed potent inhibition of alpha-glucosidase, with activity being critically dependent on electron-withdrawing substituents, such as chlorine, on the phenoxy group. This suggests that the chlorophenoxy moiety present in this compound could be a valuable feature in designing inhibitors for various hydrolases.

The pregnane (B1235032) X receptor (PXR) is a nuclear receptor that functions as a master sensor of foreign chemicals (xenobiotics). Upon activation by a wide variety of ligands, PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to DNA response elements to regulate the expression of genes involved in drug metabolism and transport, most notably cytochrome P450 enzymes like CYP3A4.

During the development of phenoxyacetamide-based P2X4 inhibitors, an important secondary activity was discovered: binding to PXR. nih.gov The initial lead compounds showed significant induction of CYP3A4 in human hepatocytes, an effect mediated by PXR activation. This off-target activity is generally undesirable as it can lead to drug-drug interactions. Consequently, a structure-guided optimization effort was undertaken to mitigate this effect. Researchers found that introducing larger and more polar substituents on the ether linker of the phenoxyacetamide scaffold led to reduced PXR binding while maintaining the desired P2X4 inhibitory potency. nih.gov This work highlights a critical aspect of drug development: the need to assess and engineer out interactions with promiscuous targets like PXR to create more specific molecular agents.

Cellular Pathway Perturbation by this compound Analogs

The interaction of phenoxyacetamide analogs with their molecular targets initiates a cascade of downstream cellular events. By antagonizing key receptors, these compounds can perturb signaling pathways, particularly those involved in inflammation.

The antagonism of the P2X4 receptor by phenoxyacetamide derivatives has direct consequences on inflammatory signaling pathways. P2X4 receptors are known to be upregulated in microglia and macrophages during neuropathic pain and inflammation. Their activation triggers downstream signaling cascades crucial for the production of pro-inflammatory factors.

Studies using P2X4 antagonists have demonstrated the ability to interrupt these pathways. For example, blockade of P2X4 receptors has been shown to inhibit the activation of the p38 mitogen-activated protein kinase (p38MAPK) and ERK1/2 pathways. P2X4 antagonism can also affect the activation of NF-κB, a key transcription factor that governs the expression of numerous inflammatory genes. Specifically, the phenoxyacetamide derivative BAY-1797 demonstrated anti-inflammatory effects in a mouse model of inflammatory pain, underscoring the link between P2X4 blockade and the modulation of inflammatory responses. nih.gov By inhibiting these signaling cascades, phenoxyacetamide analogs can reduce the production and release of pronociceptive and inflammatory mediators, such as certain interleukins.

Analysis of Bone Resorption Pathways (e.g., Osteoclastogenesis Inhibition)

Phenoxyacetamide compounds have been investigated for their effects on bone resorption, primarily through the inhibition of osteoclastogenesis—the process of forming mature, bone-resorbing osteoclast cells. The differentiation of osteoclasts is critically dependent on the receptor activator of nuclear factor-κB ligand (RANKL) signaling pathway. nih.govnih.gov When RANKL binds to its receptor, RANK, on the surface of osteoclast precursors, it recruits the adaptor protein TNF receptor-associated factor 6 (TRAF6). This recruitment is a pivotal event that initiates a cascade of downstream signaling, including the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway. nih.gov

Research on phenoxyacetamide derivatives, such as N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (B32628) (PPOA-N-Ac-2-Cl), demonstrates a significant, dose-dependent inhibition of RANKL-induced osteoclast formation. Studies have shown that this compound effectively suppresses the expression of crucial osteoclast-specific genes that are essential for the differentiation and function of osteoclasts. The inhibition of TRAF6 expression appears to be a key mechanism, which consequently downregulates the entire signaling cascade.

The inhibitory effects extend to several key downstream targets of the RANKL/TRAF6 axis. For instance, treatment with PPOA-N-Ac-2-Cl has been observed to attenuate the expression of c-Fos and nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), which is considered the master transcription factor for osteoclastogenesis. The suppression of NFATc1 leads to a decrease in the expression of its target genes, including those responsible for the bone-resorbing machinery.

Table 1: Effect of a Phenoxyacetamide Derivative (PPOA-N-Ac-2-Cl) on Osteoclast-Specific Marker Gene Expression

| Gene Marker | Function in Osteoclasts | Observed Effect of PPOA-N-Ac-2-Cl |

| TRAF6 | Key signal transducer for RANKL | Downregulation |

| c-Fos | Early transcription factor in osteoclast differentiation | Downregulation |

| NFATc1 | Master transcription factor for osteoclastogenesis | Downregulation |

| DC-STAMP | Essential for osteoclast cell-cell fusion | Downregulation |

| Cathepsin K (CtsK) | Major protease for degrading bone matrix | Downregulation |

| MMP-9 | Matrix metalloproteinase involved in bone resorption | Downregulation |

This table summarizes findings from studies on related phenoxyacetamide compounds, used here to illustrate the potential mechanism of the broader chemical class.

By disrupting these signaling pathways, phenoxyacetamide compounds effectively inhibit the formation of the F-actin ring, a cytoskeletal structure essential for the osteoclast to attach to the bone surface and carry out resorption. This ultimately leads to a reduction in bone resorption activity.

Intracellular Calcium Dynamics Modulation

Calcium (Ca²⁺) signaling is a universal and critical component of cellular function, and in osteoclasts, it plays a vital role in both differentiation and activation. nih.govnih.gov Cytoplasmic Ca²⁺ oscillations are a known feature of RANKL-mediated osteoclastogenesis and are necessary for activating downstream signaling pathways, most notably the activation of NFATc1. nih.gov The mobilization of intracellular calcium can be triggered by various stimuli and involves complex mechanisms, including store-operated calcium entry and release from intracellular stores like the endoplasmic reticulum. nih.govnih.gov

The inhibitory effect of phenoxyacetamide derivatives on osteoclastogenesis is also linked to the modulation of intracellular calcium dynamics. The RANKL/TRAF6 signaling axis, which is a primary target of compounds like PPOA-N-Ac-2-Cl, is known to influence calcium signaling. Evidence suggests that some phenoxyacetamides may exert their effects by suppressing the activation of the TRAF6/c-Src/Ca²⁺ pathway. The c-Src tyrosine kinase is another crucial component downstream of RANK that contributes to the calcium signals required for NFATc1 activation. By inhibiting upstream components like TRAF6, these compounds can indirectly dampen the intracellular calcium oscillations necessary for driving osteoclast differentiation. This modulation prevents the sustained calcium signaling required to activate calcineurin, the phosphatase that dephosphorylates NFATc1, allowing its translocation to the nucleus to initiate the transcription of osteoclast-specific genes.

Allosteric Modulation Mechanisms of Phenoxyacetamide Compounds

Allosteric modulation is a sophisticated regulatory mechanism where a ligand binds to a site on a protein (an allosteric site) that is distinct from the primary functional site (the orthosteric site). rsc.orgnih.govdoi.org This binding induces a conformational change in the protein, which in turn alters the activity at the orthosteric site. rsc.orgdoi.org Allosteric modulators can be positive (PAMs), enhancing the protein's function, or negative (NAMs), inhibiting it. nih.gov This mechanism offers the potential for greater specificity compared to orthosteric ligands because allosteric sites are often less conserved across related proteins. rsc.org

While direct studies detailing the allosteric mechanisms of this compound are not extensively documented, the mode of action of related compounds suggests that allosteric modulation is a plausible mechanism. For instance, in the context of osteoclastogenesis inhibition, a phenoxyacetamide compound could bind to an allosteric site on a key signaling protein like TRAF6 or a downstream kinase. This binding could lock the protein in an inactive conformation, preventing it from interacting with its substrates or other signaling partners, thereby disrupting the entire pathway.

This indirect mode of action is distinct from competitive inhibition, where a molecule directly blocks the active site. An allosteric inhibitor's effect is not necessarily overcome by increasing the concentration of the natural substrate, a property known as non-competitive antagonism. Research on other small molecules has shown that they can stabilize specific conformations of their target proteins, such as the ligand-binding domains of receptors, thereby modulating their activity. bris.ac.uk It is conceivable that phenoxyacetamide compounds could function similarly, acting as allosteric modulators of key enzymes or adaptors within the bone resorption pathways.

Ligand-Target Binding Kinetics and Thermodynamics

Understanding the interaction between a ligand and its biological target requires analysis of both binding thermodynamics and kinetics. researchgate.netresearchgate.net Thermodynamics, described by the binding affinity (Kd) and the free energy of binding (ΔG), determines the strength of the interaction at equilibrium. researchgate.netnih.gov Kinetics, described by the association (kₒₙ) and dissociation (kₒff) rate constants, defines how quickly the ligand binds and how long it remains bound (residence time). researchgate.netsoci.org

Thermodynamic Profile: The binding of a ligand to a protein is driven by a combination of enthalpy (ΔH) and entropy (ΔS). nih.gov Enthalpy reflects the energy changes from forming favorable interactions (e.g., hydrogen bonds, van der Waals forces), while entropy relates to changes in the disorder of the system. nih.gov Isothermal titration calorimetry (ITC) is a key technique used to measure these thermodynamic parameters directly. nih.gov In drug discovery, compounds that exhibit a strong, favorable enthalpic contribution to binding are often sought after, as this can indicate a more optimized and specific interaction with the target. nih.gov

Kinetic Profile: A ligand's residence time (inversely related to kₒff) can be a more critical determinant of its biological effect than its affinity, especially in dynamic in vivo systems. soci.org A long residence time means the ligand-target complex persists, prolonging the biological effect even after the concentration of the free ligand has decreased. Techniques like surface plasmon resonance (SPR) are commonly used to measure kₒₙ and kₒff in real-time. soci.org

For a compound like this compound, a detailed study of its binding kinetics and thermodynamics to a target such as TRAF6 would provide crucial insights. A favorable profile would likely involve high affinity (low Kd), driven by a significant negative enthalpy change, and a slow dissociation rate (low kₒff), indicating a stable and durable interaction with the target protein.

High-Throughput Screening (HTS) and Hit-to-Lead Identification Strategies

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast numbers of chemical compounds for their ability to modulate a specific biological target. sygnaturediscovery.comnih.gov This automated process is designed to identify "hits"—compounds that produce a desired activity in a primary assay. nih.govcolorado.edu

The discovery of bioactive phenoxyacetamides could originate from an HTS campaign designed to find inhibitors of a particular pathway, such as RANKL-induced osteoclastogenesis. The general strategy involves several stages:

Assay Development: A robust and miniaturized assay is created to measure a specific biological event. For example, a cell-based assay could use osteoclast precursors stimulated with RANKL and measure the activity of a reporter gene linked to NFATc1 activation.

Primary HTS Campaign: A large, diverse compound library is screened at a single concentration in the developed assay. nih.gov Automated robotics and data processing systems handle the screening of tens of thousands to millions of compounds. sygnaturediscovery.comcuanschutz.edu Compounds showing significant inhibition would be flagged as primary hits.

Hit Confirmation and Triage: Hits from the primary screen are re-tested to confirm their activity and rule out false positives. This step often involves testing the compounds in triplicate and in counter-screens to check for assay interference.

Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values). This allows for the ranking of hits based on their efficacy.

Hit-to-Lead Optimization: The most promising hits undergo further evaluation. This "hit-to-lead" phase involves synthesizing and testing chemical analogs of the hit compound to establish a structure-activity relationship (SAR). nih.gov The goal is to optimize the compound's potency, selectivity, and drug-like properties, transforming a preliminary hit into a viable lead candidate for further development. Phenoxyacetamides identified through such a screen would be subjected to this process to improve their therapeutic potential.

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a compound like 2-(3-chlorophenoxy)-N-phenylacetamide with a specific biological target. Studies on related 2-aryloxy-N-phenylacetamide derivatives have utilized molecular docking to explore their potential as antibacterial or anti-inflammatory agents. nih.govresearchgate.net

The reliability of molecular docking simulations hinges on the validation of the docking protocol. A common validation method involves redocking a known ligand into the active site of its co-crystallized protein structure. The protocol is considered valid if it can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD), typically below 2.0 Å.

In studies of related phenoxyacetanilide derivatives, the validation of the docking protocol is often confirmed by correlating the in silico docking scores with in vivo experimental results. researchgate.net For instance, a study on bioactive phenoxyacetanilide derivatives as potential anti-inflammatory drugs showed a successful correlation between the docking scores against the cyclooxygenase-2 (COX-2) enzyme and the in vivo anti-inflammatory activity observed in animal models. researchgate.net This correlation suggests that the computational model accurately predicts the compounds' biological potential.

| Docking Validation Parameter | Typical Success Criterion | Significance |

| RMSD of Redocked Ligand | < 2.0 Å | Confirms the docking algorithm can accurately reproduce the known binding pose. |

| Correlation with Experimental Data | High (e.g., R² > 0.6) | Indicates the docking scores are predictive of biological activity (e.g., IC₅₀, Ki). |

| Enrichment Factor | High | Demonstrates the protocol's ability to distinguish active compounds from inactive decoys in a virtual screen. |

This table presents common parameters used to validate a molecular docking protocol, ensuring the reliability of the simulation results.

Once validated, docking simulations can elucidate the specific binding pocket within a target protein and identify the key amino acid residues that interact with the ligand. For a compound like this compound, these interactions are typically a mix of hydrogen bonds and hydrophobic interactions. mdpi.com

In docking studies of similar 2-aryloxy-N-phenylacetamide derivatives against bacterial protein targets, specific residues within the binding site are identified as crucial for the ligand's stabilizing effect. researchgate.net For example, the acetamide (B32628) moiety's carbonyl oxygen and N-H group are potential sites for forming hydrogen bonds, while the phenyl and chlorophenoxy rings can engage in hydrophobic and π-π stacking interactions with nonpolar residues like valine, leucine, and phenylalanine in the binding pocket. mdpi.com Identifying these key interactions is fundamental for understanding the mechanism of action and for designing more potent derivatives. fsu.edu

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carbonyl Oxygen (C=O), Amide Hydrogen (N-H), Ether Oxygen (-O-) | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Histidine |

| Hydrophobic Interactions | Phenyl Ring, Chlorophenoxy Ring | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan |

| π-π Stacking | Phenyl Ring, Chlorophenoxy Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Halogen Bonding | Chlorine Atom | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

This table outlines the potential non-covalent interactions between this compound and a protein binding pocket, which are crucial for molecular recognition and binding affinity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, providing deep insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. semanticscholar.org DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties for acetamide derivatives. nih.govnih.gov For this compound, DFT would be used to optimize its three-dimensional structure and calculate various molecular properties. These calculations are foundational for understanding the molecule's behavior and for providing accurate structures for subsequent docking simulations. researchgate.net DFT studies on related acetamide derivatives have been used to analyze intramolecular interactions and calculate interaction energies with biological molecules, revealing how substitutions on the phenyl ring can influence potency. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. rsc.org

For this compound, FMO analysis would reveal the distribution of these orbitals. Typically, the HOMO is located over the electron-rich parts of the molecule, such as the phenoxy group, while the LUMO might be distributed over the acetamide and phenyl rings. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net This analysis helps predict which parts of the molecule are most likely to participate in chemical reactions. nih.gov

| Parameter | Definition | Significance for this compound |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). Higher energy indicates a better electron donor. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

This interactive data table summarizes the key parameters of Frontier Molecular Orbital (FMO) analysis and their importance in understanding the chemical behavior of the target compound.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. chemrxiv.org The MEP map uses a color scale to show electron-rich regions (negative electrostatic potential, typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (positive electrostatic potential, typically blue), which are prone to nucleophilic attack. nih.gov

For this compound, an MEP map would likely show negative potential around the carbonyl oxygen and the chlorine atom, indicating these are sites for potential hydrogen bonding or electrophilic interactions. researchgate.net Conversely, the amide hydrogen would exhibit a positive potential, marking it as a hydrogen bond donor site. MEP analysis is a valuable tool for understanding intermolecular interactions, including how the molecule might bind within a protein's active site. utoronto.ca

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By simulating the interactions between atoms, MD can reveal the different shapes or conformations that a molecule can adopt and how stable its binding is to a target protein. nih.govmdpi.com This information is crucial for understanding how a drug molecule like this compound might interact with its biological target.

In the context of phenoxyacetamide derivatives, MD simulations have been employed to investigate their binding stability with various protein targets. For instance, studies on phenoxyacetamide derivatives as inhibitors of the enzyme DOT1L, which is implicated in certain types of leukemia, have used MD simulations to confirm the stability of the ligand-protein complex. sci-hub.senih.gov These simulations showed that phenoxyacetamide-based compounds could maintain stable interactions within the binding pocket of DOT1L, suggesting they are promising candidates for further development. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are key metrics from MD simulations that provide insights into the stability of the system, with lower values generally indicating a more stable complex. mdpi.com

The conformational flexibility of a molecule, which refers to the different spatial arrangements of its atoms, can be explored through conformational analysis using MD simulations. nih.govnih.gov This is particularly important for understanding how a molecule like this compound might adapt its shape to fit into a binding site. The amide group within the phenoxyacetamide scaffold has been identified as playing a critical role in anchoring the molecule into the binding pocket of targets like DOT1L. sci-hub.se MD simulations can help visualize and quantify these crucial interactions, guiding the design of new derivatives with improved binding affinity.

Table 1: Key Parameters in MD Simulations of Phenoxyacetamide Derivatives

| Parameter | Description | Significance in Drug Design |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure over time. | Indicates the stability of the ligand-protein complex. Lower, stable RMSD values suggest a stable binding mode. mdpi.com |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of each atom around its average position. | Highlights flexible regions of the molecule or protein, which can be important for binding and function. nih.gov |

| Binding Free Energy | Calculates the energy associated with the binding of a ligand to a protein. | Predicts the affinity of a compound for its target. More negative values indicate stronger binding. nih.gov |

| Hydrogen Bonds | Identifies and analyzes the hydrogen bonds formed between the ligand and the protein. | Crucial for the specificity and stability of binding. sci-hub.se |

Virtual Screening Methodologies for Novel Phenoxyacetamide Scaffolds

Virtual screening (VS) is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. sci-hub.box This method can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). slideshare.net

Structure-based virtual screening relies on the three-dimensional structure of the target protein. slideshare.net A key technique in SBVS is molecular docking, which predicts the preferred orientation of a molecule when bound to another to form a stable complex. youtube.com For the phenoxyacetamide scaffold, hierarchical docking-based virtual screening has been successfully used to identify novel inhibitors of DOT1L. sci-hub.senih.gov This process often involves multiple stages of docking with increasing precision, such as high-throughput virtual screening (HTVS), standard precision (SP), and extra precision (XP) modes, to filter down a large compound library to a manageable number of promising hits. sci-hub.se

Ligand-based virtual screening, on the other hand, utilizes the knowledge of molecules that are known to interact with a target of interest. slideshare.net Pharmacophore modeling is a common LBVS method that defines the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. nih.gov For phenoxyacetamide derivatives, pharmacophore models have been developed to screen for compounds with potential activity against targets like the SARS-CoV-2 main protease. nih.gov

The ultimate goal of virtual screening is to enrich the hit rate, meaning to increase the proportion of active compounds in the set of molecules selected for experimental testing. slideshare.net By employing these in silico filtering techniques, researchers can more efficiently explore vast chemical spaces and prioritize the synthesis and testing of compounds with the highest probability of success. sci-hub.box

Table 2: Virtual Screening Approaches for Phenoxyacetamide Scaffolds

| Screening Method | Principle | Application Example for Phenoxyacetamides |

|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. youtube.com | Identification of phenoxyacetamide derivatives as DOT1L inhibitors. sci-hub.senih.gov |

| Pharmacophore Modeling | Uses the 3D arrangement of essential features of known active molecules to search for new compounds. nih.gov | Screening of 2-phenoxyacetamide (B1293517) derivatives for potential SARS-CoV-2 main protease inhibitory activity. nih.gov |

| Hierarchical Screening | A multi-step approach that uses faster, less accurate methods to filter large libraries before applying more computationally expensive, accurate methods. sci-hub.se | Used in the discovery of novel DOT1L inhibitors from a large chemical database. sci-hub.se |

In Silico ADME Prediction for Research Compound Prioritization (excluding specific clinical outcomes)

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, as poor pharmacokinetic profiles are a major reason for the failure of drug candidates in clinical trials. nih.govijprajournal.com In silico ADME prediction models have become essential tools to assess these properties early in the research process, allowing for the prioritization of compounds with more favorable characteristics before significant resources are invested in their synthesis and testing. nih.govresearchgate.net

For phenoxyacetamide derivatives, various in silico tools can be used to predict their ADME properties. These models are typically built using large datasets of experimental data and employ machine learning algorithms or quantitative structure-activity relationship (QSAR) approaches. nih.gov Key physicochemical properties that influence ADME, such as lipophilicity (logP), aqueous solubility, and molecular weight, can be readily calculated from a compound's chemical structure. nih.govnih.gov

For example, online tools like SwissADME can predict a wide range of ADME parameters and assess a compound's "drug-likeness" based on established rules like Lipinski's rule of five. nih.gov Studies on various chemical series, including phenoxyacetamide analogs, have utilized such predictions to evaluate their potential as orally bioavailable drugs. nih.govrsc.org These predictions can guide the chemical modification of a lead compound to improve its ADME profile. For instance, if a compound is predicted to have low solubility, chemists can introduce polar functional groups to enhance its water solubility.

Table 3: Predicted ADME Properties for a Representative Phenoxyacetamide

| ADME Property | Predicted Value/Characteristic | Implication for Drug Development |

|---|---|---|

| Lipophilicity (cLogP) | Typically in the range of 2-4 for phenoxyacetamide derivatives. nih.gov | Influences absorption and distribution; values in this range are often favorable for oral bioavailability. nih.gov |

| Aqueous Solubility | Predicted to be moderately to poorly soluble. | Can impact absorption; may require formulation strategies to improve bioavailability. |

| CYP450 Inhibition | Predictions can indicate potential for inhibition of key metabolic enzymes like CYP1A2, CYP2C9, etc. nih.gov | Potential for drug-drug interactions; can guide modifications to reduce this liability. |

| Blood-Brain Barrier (BBB) Permeation | Can be predicted to be either permeable or non-permeable. nih.gov | Crucial for CNS-targeting drugs; undesirable for peripherally acting drugs. |

Chemoinformatics and Cheminformatics Applications for Data Analysis and Prediction

Chemoinformatics and cheminformatics are interdisciplinary fields that utilize computational methods to analyze and predict the properties of chemical compounds. These approaches are integral to modern drug discovery, enabling the efficient management and analysis of large chemical datasets. nih.gov For phenoxyacetamide and its derivatives, chemoinformatic techniques play a crucial role in understanding structure-activity relationships (SAR) and structure-property relationships (SPR).

Quantitative Structure-Activity Relationship (QSAR) is a prominent chemoinformatic method that develops mathematical models to correlate the chemical structure of compounds with their biological activity. youtube.comnih.gov By identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that influence a compound's potency, QSAR models can be used to predict the activity of newly designed molecules. researchgate.net Studies on phenoxyacetamide derivatives have successfully employed 2D-QSAR to model their inhibitory activity against enzymes like monoamine oxidase-B (MAO-B). researchgate.net In such studies, a set of known compounds (a training set) is used to build the model, which is then validated using an independent set of compounds (a test set). researchgate.net

Another important application of chemoinformatics is the analysis of large screening datasets to identify trends and patterns. For example, by analyzing the results of a high-throughput screen, researchers can identify common structural motifs among the active compounds, which can then be used to guide the design of more focused compound libraries. Chemoinformatic tools are also used to filter compound libraries to remove molecules with undesirable properties, such as those containing reactive functional groups that may lead to toxicity or non-specific activity (e.g., Pan-Assay Interference Compounds or PAINS). nih.gov

Table 4: Chemoinformatic Applications in Phenoxyacetamide Research

| Application | Description | Example in Phenoxyacetamide Research |

|---|---|---|

| QSAR Modeling | Develops mathematical models to predict biological activity from chemical structure. nih.gov | Predicting the MAO-B inhibitory activity of phenoxyacetamide derivatives. researchgate.net |

| Molecular Descriptor Calculation | Quantifies various aspects of a molecule's structure and properties. researchgate.net | Used as input for QSAR models and to understand structure-activity relationships. researchgate.netmdpi.com |

| Chemical Library Design | The design of focused sets of compounds for synthesis and screening. | Designing new phenoxyacetamide derivatives with predicted improved activity based on QSAR models. researchgate.net |

| PAINS Filtering | Identifies and removes compounds known to interfere with screening assays. nih.gov | Ensures that hits from virtual or experimental screens are genuine and not artifacts. nih.gov |

Chemical Biology Applications and Probe Development

Development of 2-(3-chlorophenoxy)-N-phenylacetamide as Chemical Probes

The transformation of a bioactive compound like this compound into a chemical probe is a key step in elucidating its mechanism of action and exploring its broader biological functions. nih.gov This process involves strategic chemical modifications to incorporate reporter tags without compromising the compound's inherent biological activity. nih.gov

The design of chemical probes derived from this compound would necessitate the synthesis of analogs bearing specific tags. These tags can be broadly categorized as either affinity tags (e.g., biotin) for purification of target proteins or reporter tags (e.g., fluorophores) for direct visualization. A critical consideration in the design of such probes is the inclusion of a linker arm that spatially separates the tag from the core phenoxyacetamide scaffold, thereby minimizing steric hindrance that could interfere with target binding.

The synthesis of these tagged analogs often involves multi-step organic chemistry procedures. For instance, a common strategy for creating an affinity probe would be to introduce a reactive handle, such as an alkyne or azide (B81097) group, onto the phenoxyacetamide scaffold. This handle can then be conjugated to a biotin (B1667282) tag functionalized with a complementary reactive group via "click chemistry," a highly efficient and specific reaction. neliti.com

A hypothetical synthetic route to a tagged this compound analog for use as a chemical probe is outlined below:

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Functionalization | Introduction of a linker with a terminal reactive group (e.g., alkyne) onto the phenyl ring of the N-phenylacetamide moiety. | To provide a site for tag conjugation. |

| 2 | Tag Conjugation | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. | To attach a reporter tag (e.g., biotin-azide or a fluorescent azide). |

| 3 | Purification | Column chromatography or recrystallization. | To isolate the pure tagged phenoxyacetamide probe. |

This table represents a generalized, hypothetical synthetic strategy for creating a tagged analog of this compound.

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technology that utilizes reactive chemical probes to map the active sites of enzymes in complex biological samples. fishersci.cafrontiersin.org An appropriately designed probe based on the this compound scaffold could be employed in ABPP studies to identify its direct protein targets. universiteitleiden.nl

In a typical competitive ABPP experiment, a cell lysate or live cells are pre-incubated with this compound, followed by the addition of a broad-spectrum, reactive probe that targets a specific class of enzymes. If this compound binds to an enzyme in this class, it will block the binding of the reactive probe. The protein targets can then be identified by quantitative mass spectrometry, looking for proteins that show reduced labeling by the broad-spectrum probe in the presence of the compound. ptfarm.pl

More advanced ABPP strategies, such as isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP), could be used to pinpoint the specific amino acid residues that interact with the phenoxyacetamide probe. frontiersin.org

Identifying the molecular target of a bioactive compound is a critical step in understanding its mechanism of action. nih.gov This process, known as target deconvolution, can be greatly facilitated by the use of chemical probes. nih.govspringernature.com An affinity-tagged version of this compound, for example, could be used in affinity purification-mass spectrometry (AP-MS) experiments. In this approach, the biotinylated probe is immobilized on streptavidin-coated beads and incubated with a cell lysate. The protein targets that bind to the probe are "pulled down" and subsequently identified by mass spectrometry. mdpi.com

Other target deconvolution methods that could potentially be employed include:

Expression Cloning: A library of cDNAs is expressed in host cells, and those that confer resistance or sensitivity to this compound are selected. mdpi.com

Protein Microarrays: A fluorescently labeled version of the compound could be screened against a microarray containing thousands of purified proteins to identify direct binding partners. mdpi.com

Phenotypic Screening and Mechanism-of-Action Deconvolution

Phenotypic screening, which involves testing compounds for their ability to induce a desired change in a cellular or organismal model, is a powerful approach for discovering new bioactive molecules. nih.gov Should this compound be identified as a hit in a phenotypic screen, the subsequent deconvolution of its mechanism of action would be paramount. universiteitleiden.nlnih.gov

The chemical biology tools described above, such as ABPP and affinity-based proteomics, would be instrumental in this process. By identifying the direct molecular targets of the compound, researchers can begin to connect the observed phenotype to specific cellular pathways and molecular functions. nih.govnih.gov For instance, if ABPP reveals that this compound inhibits a particular hydrolase, further experiments can be designed to validate whether the inhibition of this enzyme is responsible for the observed phenotype. nih.gov

A general workflow for the mechanism-of-action deconvolution of a phenoxyacetamide compound identified in a phenotypic screen is presented below:

| Phase | Objective | Key Techniques |

| 1. Hit Confirmation | Validate the phenotypic effect and determine the potency of the compound. | Dose-response curves, secondary assays. |

| 2. Target Identification | Identify the direct molecular target(s) of the compound. | Affinity chromatography, ABPP, expression cloning, protein microarrays. fishersci.camdpi.com |

| 3. Target Validation | Confirm that engagement of the identified target(s) is responsible for the observed phenotype. | Genetic knockdown (e.g., siRNA, CRISPR), enzyme inhibition assays, cellular thermal shift assays (CETSA). |

| 4. Pathway Analysis | Place the target and its modulation by the compound into a broader biological context. | Bioinformatics, pathway analysis tools, further cell-based assays. |

This table outlines a generalized workflow for elucidating the mechanism of action of a bioactive compound.

Advanced Imaging Techniques using Fluorescent Phenoxyacetamide Derivatives

The development of fluorescent derivatives of this compound would enable the direct visualization of its subcellular localization and target engagement using advanced microscopy techniques. nih.gov By attaching a fluorophore to the phenoxyacetamide scaffold, it becomes possible to track the compound's distribution within living cells in real-time. nih.gov

Techniques such as confocal microscopy and two-photon microscopy could be used to obtain high-resolution images of the fluorescent probe within specific cellular compartments. uni.lu Furthermore, advanced imaging modalities like Fluorescence Resonance Energy Transfer (FRET) could be employed to study the binding kinetics of the probe to its target protein in living cells. Another powerful technique is Fluorescence Lifetime Imaging Microscopy (FLIM), which can provide information about the local environment of the fluorescent probe and its interaction with target molecules. youtube.com

The choice of fluorophore is critical and would depend on the specific application, with considerations for brightness, photostability, and spectral properties to minimize autofluorescence from the biological sample. mdpi.com

Future Research Directions and Unexplored Avenues

Exploration of New Biological Targets and Pathways

A primary avenue for future research lies in the identification of novel biological targets and signaling pathways for 2-(3-chlorophenoxy)-N-phenylacetamide and its derivatives. While initial studies may have focused on established targets, a broader screening approach could unveil unexpected therapeutic opportunities.

Recent research into other phenoxyacetamide derivatives has demonstrated the potential of this chemical class to interact with novel pathways. For instance, a novel compound, 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide, has been shown to downregulate Thymic Stromal Lymphopoietin (TSLP) by blocking the caspase-1/NF-κB signaling pathways, suggesting a role in treating allergic disorders. nih.gov This discovery highlights the importance of exploring beyond traditional targets. The exploration of new therapeutic areas for phenoxyacetamides is an active field of research. frontiersin.orgnih.gov

Future investigations for this compound could involve:

High-throughput screening (HTS): Testing the compound against large panels of receptors, enzymes, and ion channels to identify novel interactions.

Phenotypic screening: Assessing the compound's effect on cell behavior and function to uncover its mechanism of action in a target-agnostic manner.

Chemoproteomics: Utilizing chemical probes based on the phenoxyacetamide scaffold to identify protein binding partners within the cellular environment.

The discovery of new biological targets is a critical step in devising alternative therapies for diseases that have developed resistance to existing drugs. technologynetworks.com The field of neuroscience, for example, has seen significant breakthroughs with the advancement of small molecule therapeutics targeting novel pathways. digitellinc.com

Integration of Artificial Intelligence and Machine Learning in Phenoxyacetamide Research

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the physicochemical properties, biological activity, and potential toxicity of novel phenoxyacetamide derivatives. nih.govcrimsonpublishers.com This allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of compounds with the highest probability of success. nih.gov

Target Identification: AI can analyze large biological datasets, including genomic, proteomic, and clinical data, to identify and validate new potential targets for this compound. crimsonpublishers.comresearchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules based on the phenoxyacetamide scaffold, optimized for specific target interactions and desired pharmacological profiles. pharmaceutical-technology.com

Advancements in Asymmetric Synthesis of Chiral Phenoxyacetamides

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. Therefore, the ability to synthesize enantiomerically pure compounds is crucial in modern drug development. researchgate.net

The structure of some phenoxyacetamide derivatives allows for the existence of chirality. Future research should focus on the development of efficient asymmetric synthesis methods to produce single enantiomers of chiral phenoxyacetamides. This can be achieved through several approaches:

Chiral Auxiliaries: Using a temporary chiral group to direct the stereochemical outcome of a reaction. nih.gov

Chiral Catalysts: Employing small organic molecules, transition metal complexes, or enzymes to catalyze the formation of the desired enantiomer. nih.govfrontiersin.org

Racemization-Free Coupling Reagents: Utilizing advanced reagents for amide bond formation that prevent the loss of stereochemical integrity. rsc.org

Recent advancements in asymmetric synthesis have provided a wide array of tools for the stereocontrolled creation of complex molecules, and these methods can be readily applied to the phenoxyacetamide scaffold. frontiersin.org The development of such synthetic routes would be a significant step forward in optimizing the therapeutic potential of this class of compounds.

Development of Multi-Target Directed Ligands Based on the Phenoxyacetamide Scaffold

Complex, multifactorial diseases such as neurodegenerative disorders or cancer often involve multiple pathological pathways. researchgate.netnih.gov The traditional "one drug-one target" paradigm has often proven insufficient for treating such conditions. nih.gov An emerging strategy is the design of Multi-Target Directed Ligands (MTDLs), single molecules engineered to interact with two or more distinct biological targets simultaneously. researchgate.netnih.gov

The phenoxyacetamide scaffold is an attractive starting point for the development of MTDLs due to its synthetic tractability and the ability to introduce diverse functional groups. By combining the phenoxyacetamide core with other pharmacophores, it may be possible to create hybrid molecules with a tailored polypharmacological profile. nih.gov

For example, in the context of Alzheimer's disease, an MTDL might be designed to inhibit both acetylcholinesterase (AChE) and monoamine oxidase (MAO), two key enzymes implicated in the disease's progression. frontiersin.org The design of such molecules often involves linking known pharmacophores, and the phenoxyacetamide moiety could serve as a novel scaffold in this approach. researchgate.net This strategy aims to achieve a synergistic therapeutic effect and potentially improved efficacy compared to combination therapies. researchgate.net

Application of Fragment-Based Drug Discovery (FBDD) and DEL (DNA-Encoded Library) Approaches to Phenoxyacetamides

Modern drug discovery is increasingly reliant on powerful screening technologies that can efficiently explore vast chemical space. Two such approaches, Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) technology, are particularly well-suited for the phenoxyacetamide scaffold.

Fragment-Based Drug Discovery (FBDD) starts with the identification of small, low-molecular-weight chemical fragments that bind weakly to a biological target. biosolveit.denih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. biosolveit.detechnologynetworks.com The phenoxyacetamide core itself, or smaller substructures thereof, could be used as fragments in FBDD campaigns to identify novel binders for various targets. nih.gov This approach offers a higher hit rate and can lead to leads with superior physicochemical properties compared to traditional high-throughput screening. nih.govtechnologynetworks.com

DNA-Encoded Library (DEL) Technology allows for the screening of libraries containing billions of different molecules in a single experiment. nih.govamgen.com In this technique, each unique chemical compound is tagged with a short DNA sequence that serves as an identifiable barcode. nih.govamgen.com After exposing the library to a target protein, the binders can be isolated and identified by sequencing their DNA tags. nih.govresearchgate.net A DEL could be constructed around the this compound scaffold, enabling the rapid exploration of a vast chemical space to discover highly potent and selective ligands for new and challenging targets. amgen.comdigitellinc.com

The application of these advanced discovery methods holds the promise of uncovering novel, high-quality drug candidates based on the phenoxyacetamide structure, potentially for targets previously considered "undruggable". nih.govamgen.com

Q & A

Q. What are the standard synthetic routes for 2-(3-chlorophenoxy)-N-phenylacetamide?

The compound is typically synthesized via substitution and condensation reactions. For example:

- Substitution reaction : Reacting 3-chloro-4-fluoronitrobenzene with a phenoxy group donor (e.g., 2-pyridinemethanol) under alkaline conditions to form intermediates .

- Condensation : Using a condensing agent (e.g., DCC or EDC) to react the aniline intermediate with cyanoacetic acid or chloroacetyl chloride. K₂CO₃ in acetonitrile is often employed as a mild base for phenoxy-alkylation steps .

- Monitoring : Track reaction progress via TLC (Rf value ~0.5 in ethyl acetate/hexane 1:3) .

Key Data :

| Parameter | Value/Descriptor | Source |

|---|---|---|

| Yield optimization | 60-75% (multi-step) | |

| Preferred solvent | Acetonitrile or DMF |

Q. How is structural characterization performed for this compound?

A combination of spectroscopic and crystallographic methods is used:

- NMR : Analyze peaks for aromatic protons (δ 6.8-7.4 ppm) and acetamide carbonyl (δ ~168 ppm in ¹³C NMR) .

- FTIR : Confirm C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .

- XRD : Resolve intramolecular interactions (e.g., C–H···O) and crystal packing via hydrogen bonding (N–H···O, ~2.8 Å) .

- Mass spectrometry : Validate molecular weight (e.g., [M+H⁺] = 200.6 m/z) .

Q. What safety protocols are critical during synthesis?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Waste disposal : Segregate halogenated waste (e.g., chloro intermediates) for professional treatment .

- Ventilation : Use fume hoods when handling volatile reagents (e.g., chloroacetyl chloride) .